3-(Pyridin-4-yl)butan-1-amine
Description
3-(Pyridin-4-yl)butan-1-amine is a heterocyclic amine featuring a pyridine ring attached to a four-carbon aliphatic chain terminating in a primary amine group. The butan-1-amine chain provides flexibility, enabling conformational adaptability in molecular interactions.
Properties
CAS No. |
379264-83-2 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-pyridin-4-ylbutan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8(2-5-10)9-3-6-11-7-4-9/h3-4,6-8H,2,5,10H2,1H3 |
InChI Key |
QXDRXJVROBDWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Pyridin-4-yl)butan-1-amine with structurally related compounds, focusing on molecular features, synthetic pathways, and physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Observations:
Structural Complexity: 3-(Pyridin-4-yl)butan-1-amine is simpler in structure compared to analogs like 4-(2-pyridin-4-yl-1H-indol-3-yl)butan-1-amine, which incorporates an indole ring. The oxadiazole-containing derivative (C₁₂H₁₆N₄O) introduces a heterocycle known for hydrogen-bonding and metabolic stability, often exploited in drug design .
Synthetic Challenges: The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine involves copper(I) bromide-catalyzed coupling, achieving a modest yield (17.9%) . (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, a piperidine derivative, requires multi-step synthesis (acylation, quaternization, reductive amination), highlighting the complexity of stereochemically defined amines .
Physicochemical Properties :
- Melting points vary significantly: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C , while 3-(Pyridin-4-yl)butan-1-amine’s melting point is unreported.
- The indole-containing analog (C₁₇H₁₈N₃) has a higher molecular weight (264.35 vs. 150.22), likely reducing solubility in polar solvents .
Research Implications
- Bioactivity : Pyridine-containing amines are frequently investigated for receptor-binding activity (e.g., kinase inhibition). The indole derivative’s extended aromatic system may enhance binding affinity in biological targets .
- Synthetic Efficiency : Copper-catalyzed methods (as in ) offer moderate yields, whereas classical amination routes (e.g., reductive amination in ) may provide better stereocontrol but require harsh conditions.
- Industrial Relevance : The discontinuation of 3-(Pyridin-4-yl)butan-1-amine contrasts with active research on its analogs, suggesting that structural modifications (e.g., oxadiazole incorporation) improve utility or stability .
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